

Application Notes and Protocols for High-Efficiency Organic Photovoltaics with PFN-Br

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Compound of Interest

Compound Name: PFN-Br

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These application notes provide a comprehensive guide to the device architecture, fabrication, and characterization of high-efficiency organic photovoltaics (OPVs) utilizing the conjugated polymer electrolyte **PFN-Br** as an interfacial layer.

Introduction to PFN-Br in Organic Photovoltaics

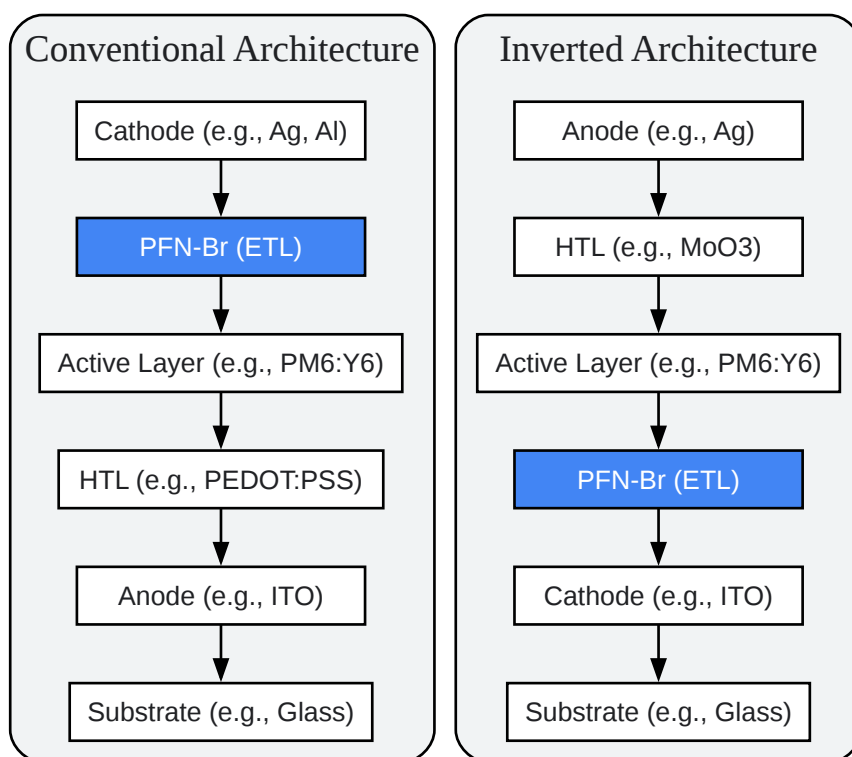
Poly[(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide, commonly known as **PFN-Br**, is a conjugated polymer electrolyte widely employed as an electron transport layer (ETL) or cathode interlayer (CIL) in high-performance organic electronic devices, including OPVs.^{[1][2]} Its primary function is to enhance the efficiency of charge extraction at the cathode interface. The strong polar ionic pendant groups of **PFN-Br** create a significant interfacial dipole, which reduces the work function of the electrode. This improved energy level alignment between the active layer's LUMO (Lowest Unoccupied Molecular Orbital) and the cathode facilitates more efficient electron collection and reduces interfacial recombination losses.^{[1][3]} The incorporation of a **PFN-Br** interlayer has been shown to consistently improve key photovoltaic parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), leading to a significant enhancement in the overall power conversion efficiency (PCE).^{[1][2]} **PFN-Br** has been successfully integrated into OPV device structures that have achieved PCEs exceeding 17%.^{[1][2]}

Device Architectures featuring PFN-Br

PFN-Br can be effectively integrated into both "conventional" and "inverted" OPV device architectures. The choice of architecture depends on the specific materials used and the desired device properties.

- **Conventional Architecture:** In this configuration, the anode (typically ITO coated on glass) is at the bottom, followed by a hole transport layer (HTL), the photoactive bulk heterojunction (BHJ) layer, the **PFN-Br** electron transport layer (ETL), and finally the metal cathode (e.g., Ag or Al) at the top.
- **Inverted Architecture:** This architecture reverses the polarity of the electrodes. The cathode (e.g., ITO) is at the bottom, followed by the **PFN-Br** ETL, the BHJ active layer, the HTL, and the metal anode (e.g., Ag or MoO₃/Ag) at the top. Inverted structures are often favored for their enhanced stability.
- **ITO-Free Flexible Architecture:** **PFN-Br** is also instrumental in the fabrication of flexible OPVs that do not rely on brittle indium tin oxide (ITO).^[4] In such devices, a flexible substrate is used, and alternative transparent electrodes, such as thin silver films, are employed.^[4]

Below is a diagram illustrating the conventional and inverted device architectures.



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Figure 1. Conventional and inverted OPV device architectures.

Quantitative Data Presentation

The following tables summarize the performance of high-efficiency OPVs incorporating **PFN-Br** with different active layer blends and device architectures.

Table 1: Performance of PM6:Y6 based OPVs with **PFN-Br** Interlayer

Device Architecture	HTL	Active Layer (Donor:Acceptor)	ETL/CIL	Cathode	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Conventional	PEDOT:PSS	PM6:Y6	PFN-Br	Ag	0.84	26.42	77.65	17.23	[5]
Inverted (ITO-Free)	MoO ₃	PM6:Y6	PFN-Br	Ag	0.83	18.26	72.00	11.03	[6]

Table 2: Performance of PTB7-Th:PC71BM based OPVs with **PFN-Br** Interlayer

Device Architecture	HTL	Active Layer (Donor:Acceptor)	ETL/CIL	Cathode	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Inverted	Graphene Oxide	PTB7:PC71BM	PFN-Br	Al	~0.75	~17.5	~75	~13.21	[7]

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of high-efficiency inverted OPVs using **PFN-Br**.

PFN-Br Solution Preparation

Materials:

- **PFN-Br** powder

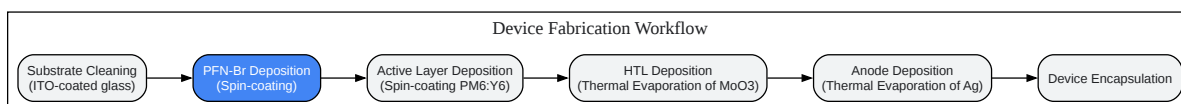
- Methanol (anhydrous)
- Acetic acid (glacial)
- Small vial
- Magnetic stirrer and stir bar

Protocol:

- Prepare a 0.5 mg/mL stock solution of **PFN-Br** in methanol.
- To enhance solubility and film-forming properties, a small amount of acetic acid can be added. A common formulation is to add 2 μ L of acetic acid for every 1 mL of methanol.[8]
- Stir the solution at room temperature for at least 4 hours, or until the **PFN-Br** is fully dissolved. The solution should be clear.
- Filter the solution through a 0.45 μ m PTFE syringe filter before use to remove any particulate impurities.

Inverted OPV Device Fabrication Protocol (Example: ITO/PFN-Br/PM6:Y6/MoO₃/Ag)

The following diagram outlines the general workflow for device fabrication.



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Figure 2. General workflow for inverted OPV fabrication.

Materials and Equipment:

- Patterned ITO-coated glass substrates
- **PFN-Br** solution (0.5 mg/mL in methanol with acetic acid)
- PM6:Y6 blend solution (e.g., 1:1.2 weight ratio in chloroform)
- Molybdenum trioxide (MoO₃) pellets
- Silver (Ag) wire or pellets
- Spin coater
- Hotplate
- Thermal evaporator
- Nitrogen-filled glovebox

Protocol:

- Substrate Cleaning:
 - Sequentially sonicate the ITO-coated glass substrates in a cleaning agent (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a stream of dry nitrogen.
 - Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
- **PFN-Br** (ETL) Deposition:
 - Transfer the cleaned substrates into a nitrogen-filled glovebox.
 - Deposit the **PFN-Br** solution onto the ITO surface via static spin-coating. A typical procedure is to first drop-cast the solution to cover the substrate, followed by a two-step spin program:
 - Step 1: 1000 rpm for 10 seconds (to spread the solution).

- Step 2: 3000 rpm for 30 seconds (to form the thin film).[9]
- Anneal the **PFN-Br** layer on a hotplate at 100°C for 1-10 minutes.[6]
- Active Layer (BHJ) Deposition:
 - Spin-coat the PM6:Y6 blend solution on top of the **PFN-Br** layer. A typical spin-coating program is 800-1000 rpm for 60-120 seconds.[9]
 - Anneal the active layer on a hotplate. For PM6:Y6, a common annealing temperature is 100°C for 10 minutes.[6]
- Hole Transport Layer (HTL) and Anode Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit a thin layer of MoO₃ (typically 8-10 nm) as the HTL.
 - Subsequently, deposit the Ag anode (typically 80-100 nm) without breaking the vacuum.
- Device Encapsulation:
 - For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere.

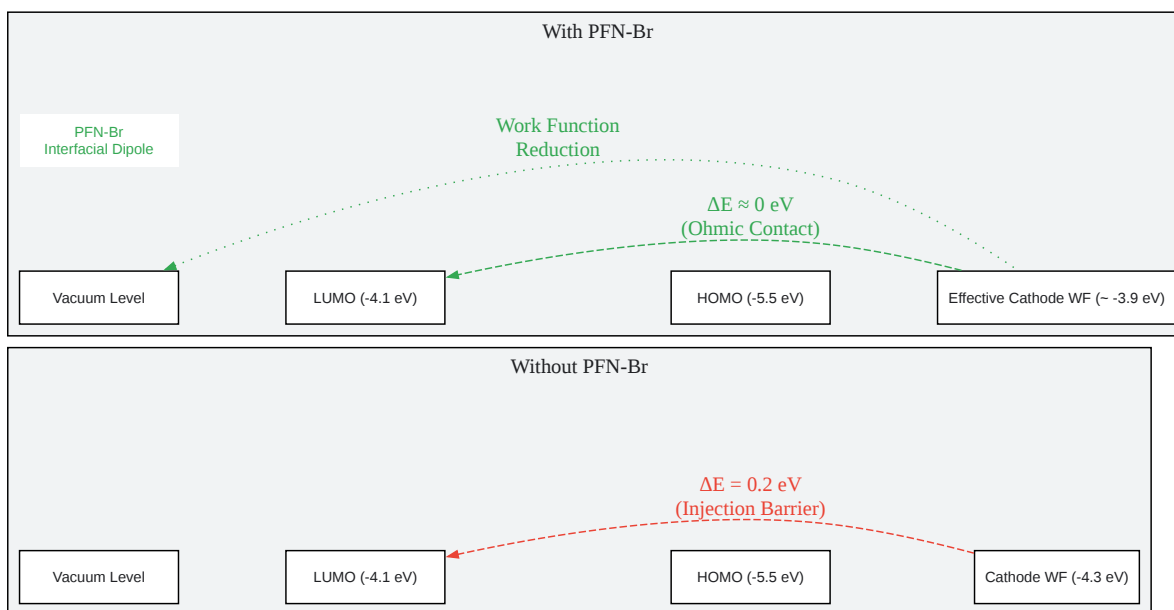
Device Characterization Protocol

- Current Density-Voltage (J-V) Measurement:
 - Use a solar simulator with a light intensity of 100 mW/cm², calibrated to the AM1.5G spectrum.
 - Use a source meter to apply a voltage sweep and measure the resulting current.
 - The key parameters (V_{oc}, J_{sc}, FF, and PCE) are extracted from the J-V curve.
- External Quantum Efficiency (EQE) Measurement:

- EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.^[1]^[10]
- The setup typically consists of a light source (e.g., Xenon lamp), a monochromator to select the wavelength, and a calibrated reference photodiode.^[10]
- The device is illuminated with monochromatic light, and the resulting short-circuit current is measured.
- The EQE is calculated for a range of wavelengths (e.g., 300-900 nm).
- The integrated Jsc from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.

Mechanism of Performance Enhancement by PFN-Br

The primary mechanism by which **PFN-Br** enhances OPV performance is through the formation of an interfacial dipole that favorably modifies the energy level alignment at the cathode interface.



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Figure 3. Energy level alignment at the cathode interface.

As illustrated in Figure 3, without **PFN-Br**, there is often an energy barrier between the LUMO of the acceptor material in the active layer and the work function of the cathode, which impedes electron extraction. The interfacial dipole created by the **PFN-Br** layer effectively reduces the work function of the cathode, minimizing this energy barrier and promoting an Ohmic contact. This leads to more efficient charge collection and a reduction in charge recombination at the interface, ultimately resulting in higher V_{oc} , J_{sc} , and FF.[3]

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